Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine
Brand Name: Vulcanchem
CAS No.: 574731-12-7
VCID: VC2706836
InChI: InChI=1S/C10H12F3NO/c1-2-14-7-8-4-3-5-9(6-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3
SMILES: CCNCC1=CC(=CC=C1)OC(F)(F)F
Molecular Formula: C10H12F3NO
Molecular Weight: 219.2 g/mol

Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine

CAS No.: 574731-12-7

Cat. No.: VC2706836

Molecular Formula: C10H12F3NO

Molecular Weight: 219.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine - 574731-12-7

CAS No. 574731-12-7
Molecular Formula C10H12F3NO
Molecular Weight 219.2 g/mol
IUPAC Name N-[[3-(trifluoromethoxy)phenyl]methyl]ethanamine
Standard InChI InChI=1S/C10H12F3NO/c1-2-14-7-8-4-3-5-9(6-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3
Standard InChI Key NZVRNZTVYQWPOO-UHFFFAOYSA-N
SMILES CCNCC1=CC(=CC=C1)OC(F)(F)F
Canonical SMILES CCNCC1=CC(=CC=C1)OC(F)(F)F

Chemical Properties and Structure

Molecular Structure

The structural components of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine include:

  • A phenyl ring core serving as the primary scaffold

  • A trifluoromethoxy (OCF₃) substituent at position 3 of the ring

  • A methylene (CH₂) linker connecting the aromatic ring to the amine

  • An ethylamino (NHC₂H₅) group as the terminal functional group

The presence of the trifluoromethoxy group significantly influences the compound's electronic distribution, affecting its reactivity and interaction with biological systems. The 3D conformational flexibility provided by the methylene linker and rotatable bonds allows the molecule to adopt various spatial arrangements, potentially important for molecular recognition processes.

Fundamental Properties

Table 1: Basic Chemical Properties of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine

PropertyValueSource
Molecular FormulaC₁₀H₁₂F₃NOComputed
Molecular Weight219.20 g/molPubChem 2.1
Exact Mass219.08709849 DaPubChem 2.1
Creation Date2012-10-22PubChem Database
Modification Date2025-02-22PubChem Database

Computed Physicochemical Properties

The compound possesses several calculated properties that provide insight into its potential behavior in chemical and biological systems:

Table 2: Computed Physicochemical Properties

PropertyValueComputational Method
XLogP3-AA2.8XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count5Cactvs 3.4.6.11
Rotatable Bond Count4Cactvs 3.4.6.11

The XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting the compound would have reasonable penetration through biological membranes. This property, combined with its hydrogen bonding capacity, influences its potential for drug-like behavior and interactions with biological targets.

Physical Properties and Characteristics

Solubility and Partition Behavior

Based on its calculated XLogP3-AA value of 2.8, Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is expected to exhibit:

  • Moderate to good solubility in organic solvents such as alcohols, ethers, and chlorinated solvents

  • Limited water solubility, though potentially forming stable solutions in acidic aqueous media due to protonation of the amine group

  • Partition preference for lipid phases over aqueous phases, suggesting potential for crossing biological membranes

The presence of both hydrophilic (amine) and hydrophobic (trifluoromethoxy, aromatic) moieties gives the compound amphiphilic characteristics, which may be relevant for its interactions with biological systems.

Chemical Reactivity

Functional Group Reactivity

The reactivity profile of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is determined by its key functional groups:

  • Secondary Amine Group:

    • Can participate in nucleophilic substitution reactions

    • Potential for N-alkylation to form tertiary amines

    • Ability to form amides through acylation reactions

    • Capacity to form stable salt forms with various acids

  • Trifluoromethoxy Group:

    • Generally considered metabolically stable

    • Contributes electron-withdrawing effects to the aromatic system

    • Limited reactivity under standard conditions

    • Enhances lipophilicity and potentially affects binding to protein targets

  • Aromatic Ring:

    • Susceptible to electrophilic aromatic substitution reactions, though with reduced reactivity at positions ortho and para to the trifluoromethoxy group

    • Potential for directed metalation followed by functionalization

    • Possible substrate for cross-coupling reactions under appropriate conditions

Comparative Analysis

Structural Analogues

Several structurally related compounds appear in the scientific literature, providing context for understanding Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine:

Table 3: Comparison with Structural Analogues

CompoundStructural DifferenceMolecular WeightNote
Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amineReference compound219.20 g/molContains OCF₃ at meta position
(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amineIsopropyl instead of ethyl233.23 g/molSlightly more lipophilic
N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amineCF₃ instead of OCF₃, different carbon skeletonPart of complex mixtureDifferent connectivity pattern
{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amineCF₃ instead of OCF₃, contains methoxy groupNot specifiedDifferent substitution pattern

These structural variations can significantly impact the compounds' physicochemical properties and potential biological activities, highlighting the importance of specific structural features in determining function.

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